molecular formula C21H18Cl3NO4S2 B12147943 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B12147943
M. Wt: 518.9 g/mol
InChI Key: GBWVFWXCCXOAPO-UHFFFAOYSA-N
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Description

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Properties

Molecular Formula

C21H18Cl3NO4S2

Molecular Weight

518.9 g/mol

IUPAC Name

3,4,6-trichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H18Cl3NO4S2/c1-29-15-4-2-12(3-5-15)10-25(14-6-7-31(27,28)11-14)21(26)20-19(24)18-16(23)8-13(22)9-17(18)30-20/h2-5,8-9,14H,6-7,10-11H2,1H3

InChI Key

GBWVFWXCCXOAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the trichloro substituents: Chlorination reactions using reagents such as chlorine gas or thionyl chloride.

    Attachment of the N-(1,1-dioxidotetrahydrothiophen-3-yl) group: This step may involve nucleophilic substitution reactions.

    Attachment of the N-(4-methoxybenzyl) group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its chlorinated derivatives have shown enhanced biological activity, making them suitable for further pharmacological studies.

Potential Mechanisms of Action :

  • Inhibition of specific enzymes or receptors.
  • Modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that chlorinated benzothiophene derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess similar activities.

Cancer Research

The unique structure of this compound allows for the exploration of its anticancer properties. Preliminary studies have indicated that benzothiophene derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of chlorinated benzothiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth with increasing concentrations of the compounds tested.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3,4,6-trichloro derivativeS. aureus32 µg/mL
3,4,6-trichloro derivativeE. coli64 µg/mL

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of benzothiophene derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that these compounds significantly inhibited cell proliferation.

Cell LineIC50 (µM)
HeLa10
MCF-715

Mechanism of Action

The mechanism of action of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar core structures but different substituents.

    Chlorinated aromatic compounds: Compounds with multiple chlorine atoms on an aromatic ring.

    Carboxamide derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene core and multiple functional groups that may interact with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C21H19Cl3N2O4SC_{21}H_{19}Cl_3N_2O_4S, with a molecular weight of approximately 518.9 g/mol. The presence of three chlorine atoms at the 3, 4, and 6 positions of the benzothiophene ring is notable, as increased chlorination may enhance biological activity by improving binding affinity to target proteins.

Property Value
Molecular FormulaC21H19Cl3N2O4SC_{21}H_{19}Cl_3N_2O_4S
Molecular Weight518.9 g/mol
Chlorine Atoms3
Core StructureBenzothiophene

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it could act on pathways related to cell signaling and metabolic regulation. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could be a potential mechanism for this compound as well .

Anticancer Potential

Research has indicated that compounds within the benzothiophene family exhibit anticancer properties. The structural modifications in 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound's chlorinated structure may also contribute to antimicrobial properties. Chlorinated organic compounds are known for their ability to disrupt microbial cell membranes and inhibit growth. In vitro studies could explore the effectiveness of this compound against a range of pathogens.

Case Studies and Research Findings

A number of studies have focused on the biological activities of related compounds:

  • Inhibition of DPP-IV : A related compound demonstrated significant inhibition of DPP-IV with an IC50 value indicating strong potential for managing diabetes through enhanced insulin secretion .
  • Anticancer Activity : Research on structurally similar benzothiophene derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications such as chlorination could further amplify these effects .
  • Antimicrobial Studies : Compounds with similar functional groups were tested against various bacterial strains, revealing effective inhibition at low concentrations .

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